molecular formula C11H6F3NO3 B8811074 4-Oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid

4-Oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B8811074
M. Wt: 257.16 g/mol
InChI Key: DQGKQYYPYXGFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270309

Procedure details

Using the method described in Example 15 with 3-aminobenzotrifluoride (40 g) and dimethylacetylene dicarboxylate (35 g) gave 5-trifluoromethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.04 g) m.p. 265°-267° C. (dec), δ (360 MHz, DMSO-d6) 6.65 and (1H, s, 3-H), 7.78 (2H, m, 7-H, 8-H), 8.26 (1H, d, 6-H) and 12.08 (1H, N-H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.C[O:13][C:14]([C:16]#[C:17][C:18](OC)=[O:19])=[O:15]>>[F:11][C:8]([F:9])([F:10])[C:4]1[CH:5]=[CH:6][CH:7]=[C:2]2[C:3]=1[C:18](=[O:19])[CH:17]=[C:16]([C:14]([OH:15])=[O:13])[NH:1]2

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(F)(F)F
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
COC(=O)C#CC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C2C(C=C(NC2=CC=C1)C(=O)O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.